6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one
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Overview
Description
6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a nitro group, a thiazole ring, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions. The chromenone core is then introduced through a cyclization reaction involving salicylaldehyde derivatives and appropriate reagents. The final step involves the coupling of the thiazole and chromenone intermediates with phenylhydrazine under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromenone rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with palladium on carbon (Pd/C) for reduction, potassium permanganate (KMnO4) for oxidation, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound with different functional groups.
Scientific Research Applications
6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The unique electronic properties of the compound make it suitable for use in organic electronics and as a component in advanced materials.
Mechanism of Action
The mechanism of action of 6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. The nitro group and thiazole ring are key functional groups that interact with the active sites of these enzymes, leading to their inhibition and subsequent effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities, such as antibacterial and antifungal properties.
6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles: These compounds are structurally related and have been studied for their antitubercular activity.
Uniqueness
6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one is unique due to its combination of a nitro group, thiazole ring, and chromenone core, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other similar compounds.
Properties
Molecular Formula |
C18H12N4O4S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-nitro-3-[2-(2-phenylhydrazinyl)-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C18H12N4O4S/c23-17-14(9-11-8-13(22(24)25)6-7-16(11)26-17)15-10-27-18(19-15)21-20-12-4-2-1-3-5-12/h1-10,20H,(H,19,21) |
InChI Key |
ZJBDIOFSLZXDSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Origin of Product |
United States |
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